Diethyl 2-(2-oxocyclohexyl)malonate

Übersicht

Beschreibung

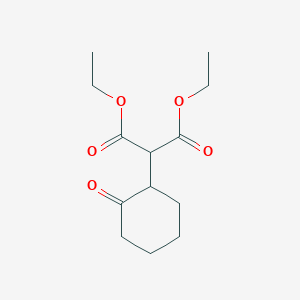

Diethyl 2-(2-oxocyclohexyl)malonate is an organic compound with the molecular formula C13H20O5 It is a diester of malonic acid and features a cyclohexanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-oxocyclohexyl)malonate can be synthesized through the enantioselective α-alkylation of ketones. One method involves the use of photo-organocatalysis, where 9-amino-9-deoxy-epi-cinchona alkaloids are employed to activate ketones as transient secondary enamines. These enamines can then undergo direct photoexcitation to form the desired product with high enantioselectivity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for continuous flow processes. This approach allows for the efficient production of the compound with a productivity of 47 μmol/h and an enantioselectivity of 84% .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(2-oxocyclohexyl)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the ketone moiety.

Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents

Biologische Aktivität

Diethyl 2-(2-oxocyclohexyl)malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its activity in various biological contexts.

Chemical Structure and Synthesis

This compound, with the molecular formula , features a cyclohexyl ring with a keto group, making it an intriguing compound for synthetic organic chemistry. It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals. The compound can be synthesized through several methods, often involving the reaction of cyclohexanone derivatives with diethyl malonate under basic conditions.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature; however, related compounds in the malonate family have shown promising pharmacological effects. Notably, compounds with similar structures have exhibited:

- Antiviral Activity : Some malonate derivatives have been reported to inhibit viral replication.

- Antibacterial Properties : Certain derivatives demonstrate significant antibacterial effects against various pathogens.

- Anticancer Effects : Malonate compounds are being investigated for their potential as kinase inhibitors in cancer therapy.

Antiviral and Antibacterial Activities

A study on chalcone derivatives containing malonate groups highlighted their potential as antibacterial agents. One derivative exhibited an EC50 value of 10.2 μg/mL against Xanthomonas oryzae, outperforming established antibiotics like bismerthiazol (71.7 μg/mL) . This suggests that this compound may also possess similar properties, warranting further investigation.

Anticancer Potential

Research indicates that malonate derivatives can act as effective kinase inhibitors, targeting crucial signaling pathways involved in cancer cell proliferation . Given the structural similarities, this compound could potentially exhibit similar anticancer activities.

Data Table: Comparative Biological Activities of Malonate Derivatives

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, its structural characteristics suggest potential interactions with enzyme targets involved in metabolic pathways. Research into similar compounds indicates that they may act as enzyme inhibitors or modulators, influencing various biological processes.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Diethyl 2-(2-oxocyclohexyl)malonate serves as a reagent in exploring new methods of bond formation and studying reactions in organic chemistry .

Organic Synthesis

- Intermediate in Synthesis: It is a key intermediate in synthesizing various organic molecules.

- Preparation of Cyclohexane Derivatives: It is used in the preparation of cyclohexane derivatives, specifically spirocyclic compounds, through Claisen condensation reactions.

- Building Block: Due to its versatility, it is used as a building block in synthetic organic chemistry.

Biological Activities

While specific biological activities are not extensively documented for this compound, compounds within this class often exhibit interesting biological properties. They may act as enzyme inhibitors or modulators in various metabolic pathways, necessitating further research to explore potential pharmacological applications and interactions within biological systems.

Case Studies and Research Findings

Research has demonstrated successful synthesis routes for this compound, highlighting its utility in creating complex organic molecules. For instance, one study reported its use in Claisen condensation reactions to produce spirocyclic compounds, showcasing its reactivity and versatility.

Enantioselective Reactions

Recent investigations into enantioselective α-alkylation reactions using this compound revealed promising yields and selectivity, indicating its potential role in asymmetric synthesis.

Eigenschaften

IUPAC Name |

diethyl 2-(2-oxocyclohexyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSRUIQCMVMASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474411 | |

| Record name | DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4039-31-0 | |

| Record name | DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.